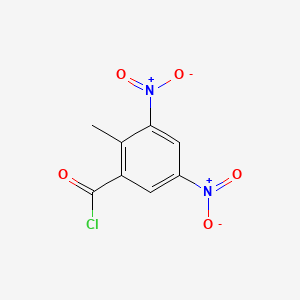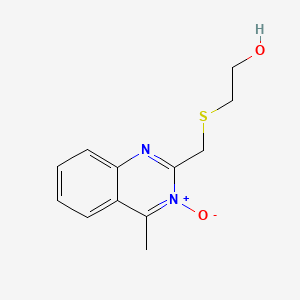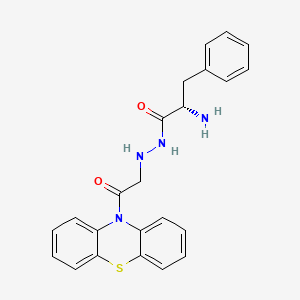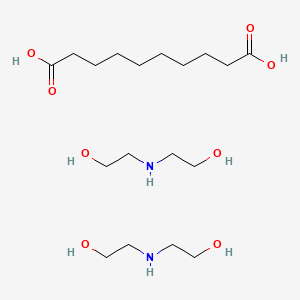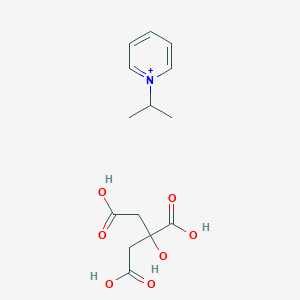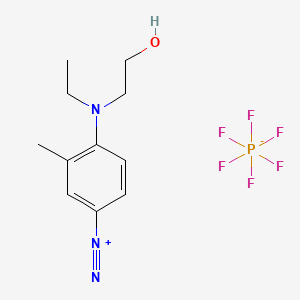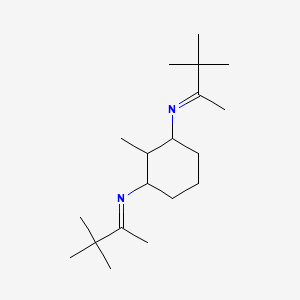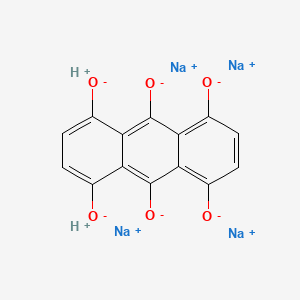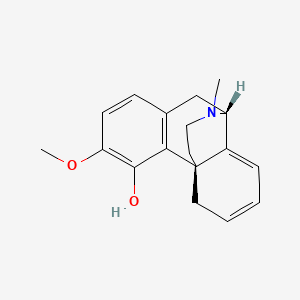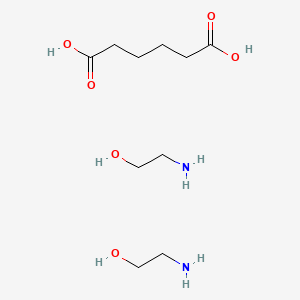
Einecs 246-370-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 246-370-9, also known as 4-nonylphenol (branched), is a chemical compound that belongs to the family of alkylphenols. It is characterized by the presence of a phenol group substituted with a branched nonyl group. This compound is widely used in various industrial applications due to its surfactant properties.
準備方法
Synthetic Routes and Reaction Conditions
4-nonylphenol (branched) is typically synthesized through the alkylation of phenol with nonene, a branched alkene. The reaction is catalyzed by an acid, such as sulfuric acid or phosphoric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
C6H5OH+C9H18→C6H4(C9H19)OH
Industrial Production Methods
In industrial settings, the production of 4-nonylphenol (branched) involves large-scale alkylation processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
4-nonylphenol (branched) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of nonylphenol alcohols.
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
科学的研究の応用
4-nonylphenol (branched) has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic organisms.
Medicine: Investigated for its potential effects on human health, particularly in relation to hormone disruption.
Industry: Used in the production of detergents, plastics, and other industrial products due to its surfactant properties.
作用機序
The mechanism of action of 4-nonylphenol (branched) involves its interaction with estrogen receptors, leading to endocrine disruption. It mimics the action of natural estrogens, binding to estrogen receptors and altering the normal hormonal balance. This can result in various physiological effects, particularly in aquatic organisms exposed to the compound in the environment.
類似化合物との比較
Similar Compounds
Nonylphenol: A linear isomer of 4-nonylphenol (branched) with similar surfactant properties.
Octylphenol: Another alkylphenol with a shorter alkyl chain, used in similar applications.
Dodecylphenol: An alkylphenol with a longer alkyl chain, also used as a surfactant.
Uniqueness
4-nonylphenol (branched) is unique due to its branched alkyl chain, which imparts distinct physical and chemical properties compared to its linear counterparts. This branching can affect its solubility, reactivity, and interaction with biological systems, making it a compound of particular interest in both industrial and environmental contexts.
特性
CAS番号 |
24625-16-9 |
|---|---|
分子式 |
C10H24N2O6 |
分子量 |
268.31 g/mol |
IUPAC名 |
2-aminoethanol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.2C2H7NO/c7-5(8)3-1-2-4-6(9)10;2*3-1-2-4/h1-4H2,(H,7,8)(H,9,10);2*4H,1-3H2 |
InChIキー |
PHNYVRDRHAKZGK-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)N.C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



